molecular formula C18H24N2O2S B2409489 3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea CAS No. 2097935-11-8

3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea

Cat. No. B2409489
M. Wt: 332.46
InChI Key: FYMHXUOAGIEJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea is a chemical compound with potential scientific research applications. This compound is also known as THP-1 and belongs to the class of urea derivatives. THP-1 has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Acetylcholinesterase Inhibitors

A study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas evaluated their antiacetylcholinesterase activity. This research aimed to optimize the spacer length between pharmacophoric moieties, demonstrating the potential of urea derivatives in developing treatments for diseases like Alzheimer's by inhibiting acetylcholinesterase enzymes (Vidaluc et al., 1995).

Antiarrhythmic and Hypotensive Agents

Another study synthesized 1,3-disubstituted ureas and evaluated them for antiarrhythmic and hypotensive properties, highlighting the potential of urea derivatives in cardiovascular pharmacotherapy (Chalina et al., 1998).

Neuropeptide Y5 Receptor Antagonists

Research into trisubstituted phenyl urea derivatives explored their use as neuropeptide Y5 (NPY5) receptor antagonists. This study underscores the role of urea derivatives in developing therapies for obesity and other metabolic disorders by modulating neuropeptide receptors (Fotsch et al., 2001).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds from substituted amides, including ureas, has been investigated. This research is crucial for the development of novel organic materials and pharmaceuticals, showcasing the role of urea derivatives in synthetic organic chemistry (Chupp et al., 1975).

properties

IUPAC Name

1-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3-(3-phenylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-18(22,12-16-9-11-23-13-16)14-20-17(21)19-10-5-8-15-6-3-2-4-7-15/h2-4,6-7,9,11,13,22H,5,8,10,12,14H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMHXUOAGIEJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)NCCCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea

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